N-Phenylpyridinium chloride
Description
Contextual Significance of Pyridinium (B92312) Salts in Organic and Medicinal Chemistry
Pyridinium salts represent a versatile and highly significant class of compounds. researchgate.net Their utility in organic synthesis is vast, where they function as catalysts, intermediates, and precursors for a wide array of chemical transformations. temple.edusioc-journal.cn In medicinal chemistry, the pyridinium scaffold is a key component in numerous bioactive molecules and pharmaceuticals. rsc.orgresearchgate.net The inherent positive charge and aromaticity of the pyridinium ring allow for diverse interactions with biological targets, making them valuable in drug design and development. nih.gov
The functionalization of pyridinium salts has been a major area of research, leading to the development of novel synthetic methodologies. acs.org These salts are recognized as promising candidates for redox-active materials and have found applications as dyes, surfactants, and catalysts in various organic reactions. researchgate.net Their ability to be easily converted into different functional derivatives makes them a cornerstone in the synthesis of complex molecules. nih.gov
Scope and Relevance of N-Phenylpyridinium Chloride as a Subject of Academic Inquiry
This compound, as a specific member of the pyridinium salt family, has garnered considerable attention for its unique properties and potential applications. Research has focused on its synthesis, structural characterization, and exploration of its utility in various chemical and biological contexts. researchgate.net Studies have delved into its role in the formation of liquid crystals and its electrochemical behavior. researchgate.netmdpi.com
The synthesis of this compound and its derivatives is a key area of investigation. researchgate.netwjpsonline.com Researchers have explored various synthetic routes, including the reaction of pyridine (B92270) with substituted phenyl compounds. researchgate.net A notable method involves the ring closure of 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride. rsc.orgacs.org This process can be influenced by the solvent and the presence of acid or base. acs.orgoregonstate.edu
The compound's relevance extends to materials science, where it has been studied for its potential in creating novel materials with specific properties. researchgate.net Furthermore, derivatives of this compound have been investigated for their potential biological activities, highlighting the compound's intersection with medicinal chemistry. researchgate.netresearchgate.net The ongoing research into this compound underscores its importance as a versatile platform for scientific discovery.
Detailed Research Findings
Recent studies have provided significant insights into the synthesis and properties of this compound and its derivatives.
A common synthetic route involves the reaction of pyridine with 1-chloro-2,4-dinitrobenzene (B32670) to form N-2,4-dinitrophenylpyridinium chloride. researchgate.netwjpsonline.com This intermediate is then reacted with aniline (B41778) to produce 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride, which subsequently undergoes cyclization to yield this compound. researchgate.netwjpsonline.com
Table 1: Synthesis of this compound Derivatives
| Reactant 1 | Reactant 2 | Intermediate | Product |
|---|---|---|---|
| Pyridine | 1-chloro-2,4-dinitrobenzene | N-2,4-dinitrophenylpyridinium chloride |
This table outlines a common synthetic pathway to this compound.
Kinetic studies on the ring closure of 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride have revealed that the reaction is influenced by the basicity of the medium. acs.org In another study, the reaction of N-(2,4-dinitrophenyl)pyridinium chloride with piperazine (B1678402) in water led to the ring-opening of the pyridinium ring, demonstrating the compound's reactivity. rsc.org
Furthermore, research into the electrochemical properties of N-phenylpyridinium derivatives has been conducted, exploring their redox potentials. researchgate.net The structural and electronic properties of these compounds can be fine-tuned by altering the substituents on the phenyl ring.
Table 2: Investigated Properties of this compound and its Derivatives
| Research Area | Focus of Investigation | Key Findings |
|---|---|---|
| Synthesis | Development of efficient synthetic routes | Multiple pathways identified, including ring-closure reactions. researchgate.netwjpsonline.comacs.org |
| Kinetics | Study of reaction rates and mechanisms | Reaction rates are dependent on reaction conditions such as pH. acs.org |
| Electrochemistry | Analysis of redox properties | Derivatives exhibit tunable electrochemical behavior. researchgate.net |
This table summarizes key areas of research and findings related to this compound.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N.ClH/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXRBLKXPTIMU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480624 | |
| Record name | N-PHENYLPYRIDINIUM CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68579-35-1 | |
| Record name | N-PHENYLPYRIDINIUM CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Phenylpyridinium Chloride and Its Structural Analogues
Strategic Approaches to N-Phenylpyridinium Core Synthesis
The construction of the N-phenylpyridinium scaffold can be broadly categorized into two main strategies: the direct arylation of pyridine (B92270), often involving a Zincke reaction-type mechanism, and multi-step pathways that proceed through activated pyridinium (B92312) intermediates. These approaches provide chemists with a versatile toolkit to access a wide array of structurally diverse N-phenylpyridinium salts.
Classical Zincke Reaction Protocols
The Zincke reaction, named after its discoverer Theodor Zincke, is a classical and widely recognized method for the synthesis of pyridinium salts. wikipedia.orgwikiwand.com It traditionally involves the reaction of a pyridine with an activated aryl halide, such as 2,4-dinitrochlorobenzene, followed by treatment with a primary amine. wikipedia.orgwikiwand.com
The Zincke reaction proceeds through a characteristic ring-opening and ring-closing sequence, formally known as an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism. wikipedia.orgthieme-connect.com The initial step involves the activation of the pyridine ring by reaction with a highly electrophilic agent, such as triflic anhydride (B1165640) (Tf₂O), to form a reactive pyridinium salt. nsf.govnih.gov This activated intermediate readily undergoes nucleophilic attack by an amine, leading to the opening of the pyridine ring and the formation of a linear species known as a Zincke imine. thieme-connect.comnsf.govchemrxiv.org
These Zincke imines are versatile intermediates that can be isolated or generated in situ. nsf.govchemrxiv.org The subsequent ring-closing step, often facilitated by heating in the presence of an acid or base, involves the intramolecular condensation of the imine with the terminal enamine moiety, extruding an amine molecule and forming the aromatic N-substituted pyridinium salt. thieme-connect.comchemrxiv.org Recent advancements have demonstrated that this ring-opening, halogenation, and ring-closing strategy allows for the regioselective halogenation of the pyridine core at the 3-position under mild conditions. nsf.govnih.gov
Table 1: Key Intermediates in Zincke Reaction
| Intermediate | Structure Description | Role in Synthesis |
| N-Aryl Pyridinium Salt | Pyridine ring with an aryl group attached to the nitrogen atom. | The desired product of the Zincke reaction. researchgate.net |
| Zincke Imine | An acyclic azatriene intermediate formed after ring-opening. nsf.gov | A key intermediate that undergoes halogenation and subsequent ring-closure. nsf.govchemrxiv.org |
| Zincke Salt | N-(2,4-dinitrophenyl)pyridinium chloride, a highly electrophilic intermediate. researchgate.netenamine.net | Reacts with primary amines to initiate the ring-opening process. enamine.net |
The regioselectivity of the Zincke reaction is a critical aspect, particularly when using substituted pyridines. The initial nucleophilic attack on the activated pyridinium ring typically occurs at the C-2 or C-6 position, as these are the most electrophilic centers. The subsequent steps of ring-opening and ring-closing then dictate the final substitution pattern of the N-arylpyridinium product.
Recent studies have shown that the nature of the halogen electrophile can influence the selectivity-determining step in the halogenation of Zincke imines. nsf.gov For chlorination and bromination, the irreversible carbon-halogen bond formation is the selectivity-determining step. nsf.gov In contrast, for iodination, the C-I bond formation is reversible, and the subsequent deprotonation step governs the regioselectivity. nsf.gov This understanding allows for the controlled synthesis of specifically substituted N-phenylpyridinium derivatives.
Multi-step Synthetic Pathways Involving Dinitrophenylpyridinium Intermediates
A widely employed and robust method for synthesizing N-phenylpyridinium chloride involves a two-step procedure utilizing a dinitrophenylpyridinium intermediate. nih.govmdpi.com This approach offers a reliable route to the target compound and its analogues.
The first step in this pathway is the synthesis of an activated pyridinium salt, most commonly N-2,4-dinitrophenylpyridinium chloride, also known as a Zincke salt. researchgate.netenamine.net This precursor is typically prepared by reacting pyridine with 1-chloro-2,4-dinitrobenzene (B32670). nih.govresearchgate.netwjpsonline.com The reaction is often carried out by heating the two reagents together, sometimes in a solvent like ethanol (B145695) or toluene. researchgate.netwjpsonline.comcas.cz The resulting N-2,4-dinitrophenylpyridinium chloride is a stable, often crystalline solid that can be isolated and purified before the next step. wikipedia.orgresearchgate.net The electron-withdrawing nitro groups on the phenyl ring make the pyridinium ring highly susceptible to nucleophilic attack.
Table 2: Synthesis of N-2,4-Dinitrophenylpyridinium Chloride
| Reactants | Reaction Conditions | Product | Yield | Reference |
| Pyridine, 1-chloro-2,4-dinitrobenzene | Heated at 95 °C for 1 h | N-(2′,4′-Dinitrophenyl)pyridinium chloride | 91% | nih.gov |
| Pyridine, 1-chloro-2,4-dinitrobenzene | Refluxed in ethanol for 40 hours | N-2, 4-dinitrophenyl pyridinium chloride | Not specified | researchgate.net |
| 4-Hexylpyridine, 1-chloro-2,4-dinitrobenzene | Heated at 95 °C for 48 h | 4-Hexyl-N-(2′,4′-dinitrophenyl)pyridinium chloride | 84% | nih.gov |
| Pyridine, 1-chloro-2,4-dinitrobenzene | Refluxed in ethanol for 4 hours | N-2,4- dinitro phenyl pyridinium chloride | Not specified | wjpsonline.com |
The second and final step is the reaction of the pre-formed N-2,4-dinitrophenylpyridinium chloride with an aniline (B41778). nih.govmdpi.comresearchgate.net This reaction, which is a key part of the Zincke reaction, involves the nucleophilic attack of the aniline's nitrogen atom on the pyridinium ring, leading to ring opening. nih.gov This is followed by a series of transformations that ultimately result in the formation of the new N-phenylpyridinium salt and the elimination of 2,4-dinitroaniline. nih.gov The reaction is typically carried out by stirring the reactants in a solvent like methanol (B129727) at room temperature, sometimes followed by refluxing to drive the reaction to completion. nih.gov The rate of this reaction can be influenced by the substituents on the aniline, with electron-donating groups on the aniline generally favoring the reaction. mdpi.com The reaction is also subject to base catalysis. cas.cz
This two-step process provides a versatile method for preparing a wide range of N-arylpyridinium salts by simply varying the aniline used in the second step. nih.govmdpi.com
Cyclization Reactions in N-Phenylpyridinium Formation
The formation of the N-phenylpyridinium core often relies on cyclization reactions, a fundamental process in organic chemistry for constructing ring systems. A prominent method involves the Zincke reaction, where a pyridine ring is transformed into a pyridinium salt. wikipedia.org
A common pathway begins with the reaction of pyridine with 1-chloro-2,4-dinitrobenzene in ethanol to yield N-2,4-dinitrophenylpyridinium chloride. researchgate.netwjpsonline.com This intermediate is then derivatized with aniline. The resulting product, 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride, undergoes cyclization to form this compound. researchgate.netwjpsonline.com This process involves an electrocyclic reaction to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the final pyridinium salt. oregonstate.edu The reaction is often facilitated by a base, and the final product is typically purified by washing with solvents like acetone (B3395972) and ether to remove byproducts. wjpsonline.com
Another approach to forming N-phenylpyridinium salts involves the reaction of a Zincke imine intermediate with an aniline. chemrxiv.org For instance, Zincke imine synthesized from 2-phenylpyridine (B120327) can react with aniline in the presence of acetic acid to yield the corresponding N-phenylpyridinium salt. chemrxiv.org This ring-opening, ring-closing sequence allows for significant variation in both the pyridine and aniline components. chemrxiv.org
The reaction mechanism for the cyclization of 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride has been studied, and it is understood to proceed through a concerted process. oregonstate.edu The rate of this cyclization can be influenced by substituents on the phenyl ring. oregonstate.edu
Furthermore, N-phenacylpyridinium salts, which are a subclass of pyridinium salts, are valuable precursors for synthesizing various heterocyclic compounds through cyclization reactions. researchgate.net These salts can readily form pyridinium ylides, which then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct a wide array of carbocycles and heterocycles. researchgate.net
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound allows for the fine-tuning of its chemical and physical properties. This is achieved through methods such as anion exchange, and modifications to the core phenyl and pyridinium structures, including the introduction of chirality.
Anion Exchange Methods for Diverse Pyridinium Salts
Anion exchange is a versatile and widely used technique to diversify the properties of pyridinium salts by replacing the original anion with a different one. tandfonline.comnih.gov This method is particularly useful for overcoming issues like poor solubility or for introducing specific functionalities. tandfonline.commdpi.com
A common strategy involves the use of anion exchange resins. nih.govresearchgate.net For instance, pyridinium chlorides can be converted from other pyridinium salts, such as perchlorates, using a macroporous, strongly basic anion exchange resin. researchgate.net This method has been successfully employed to prepare pyridinium chlorides with long alkyl substituents in high yields. researchgate.net The process typically involves passing a solution of the initial pyridinium salt through a column packed with the resin loaded with the desired anion. nih.gov
Metathesis reactions are another route for anion exchange. For example, N-phenylpyridinium triflates can be converted to the corresponding triflimides by reacting them with lithium triflimide (LiTf2N) in methanol. mdpi.com However, direct metathesis is not always effective for all anion exchanges. For instance, the exchange of triflate for alkyl sulfates was found to be incomplete. mdpi.com In such cases, a multi-step approach may be necessary, such as first converting the initial salt to a chloride and then performing the desired exchange. mdpi.com
The choice of solvent and the nature of the anion source (e.g., acids or ammonium (B1175870) salts) can significantly influence the efficiency of the anion exchange process on a resin. nih.gov Organic solvents of varying polarities, such as methanol, acetonitrile, and dichloromethane, have been successfully used. nih.gov This flexibility allows the method to be applied to a wide range of pyridinium salts with different solubilities. nih.gov
The following table summarizes various anion exchange methods for preparing diverse pyridinium salts:
| Initial Salt | Reagent/Method | Resulting Salt | Reference |
| Pyridinium Iodides | AgBF₄ or NaBPh₄ in acetonitrile | Pyridinium tetrafluoroborates or tetraphenylborates | tandfonline.com |
| Pyridinium Perchlorates | Strongly basic anion exchange resin (Cl⁻ form) | Pyridinium Chlorides | researchgate.net |
| N-Phenylpyridinium Triflates | LiTf₂N in methanol | N-Phenylpyridinium Triflimides | mdpi.com |
| Quaternary Heteroaromatic Halides | Anion exchange resin (A⁻ form) in non-aqueous media | Quaternary Heteroaromatic Salts with various anions | nih.gov |
| Pyridinium Bromide | KPF₆, NaBF₄, or LiCF₃SO₃ in deionized water | Pyridinium Hexafluorophosphate, Tetrafluoroborate, or Triflate | acs.org |
Structural Modifications on the Phenyl and Pyridinium Moieties
Modifications to the phenyl and pyridinium rings of this compound are crucial for creating a diverse library of compounds with tailored properties. umw.edu These structural changes can influence the electronic, steric, and physicochemical characteristics of the molecule.
On the phenyl ring, various substituents can be introduced. For example, derivatives with chloro, bromo, and fluoro groups on the phenyl ring have been synthesized. researchgate.net The synthesis often starts with a substituted aniline which is then used in the cyclization step to form the corresponding N-(substituted-phenyl)pyridinium chloride. wjpsonline.com The introduction of groups like methyl, carboxyl, and hydroxyl at the para-position of the phenyl ring has also been reported. wjpsonline.com
The pyridinium moiety can also be modified. For instance, alkyl chains of varying lengths can be attached to the pyridine ring, which can impart amphiphilic properties to the resulting pyridinium salt. researchgate.net The synthesis of 2,4,6-trisubstituted and 2,3,4,6-tetrasubstituted pyridinium chlorides has been achieved, demonstrating the versatility of these modifications. researchgate.net These modifications often start from appropriately substituted pyrylium (B1242799) salts which are then converted to pyridinium salts by reaction with a primary amine. researchgate.net
The following table provides examples of structural modifications and the corresponding synthetic approaches:
| Modification Site | Substituent | Synthetic Approach | Reference |
| Phenyl Ring | Chloro, Bromo, Fluoro | Use of corresponding substituted anilines in the synthesis | researchgate.net |
| Phenyl Ring | Methyl, Carboxyl, Hydroxyl (para-position) | Use of p-toluidine, p-aminobenzoic acid, or p-aminophenol | wjpsonline.com |
| Pyridinium Ring | Long alkyl chains | Conversion of substituted pyrylium salts with primary amines | researchgate.net |
| Pyridinium Ring | Phenyl | Suzuki-Miyaura protocol from N-(4-iodophenyl)-4-(3,4-dialkoxyphenyl)pyridinium chloride | mdpi.com |
Chiral N-Phenylpyridinium Derivative Synthesis
The synthesis of chiral N-phenylpyridinium derivatives introduces stereochemistry into the molecule, which can be critical for applications where specific three-dimensional arrangements are required.
One approach to synthesizing chiral pyridinium derivatives involves the use of chiral primary amines in the Zincke reaction. wikipedia.org This allows for the incorporation of a chiral center on the nitrogen atom of the resulting pyridinium salt. For example, chiral isoquinolinium salts have been prepared from chiral primary amines via this method. wikipedia.org
Another strategy involves the asymmetric reduction of N-(hetero)arylpyridinium salts. While there are limited examples of catalytic asymmetric reductions of N-(hetero)arylpyridinium salts, a high-throughput screening of chiral phosphine (B1218219) ligands with an iridium precatalyst has shown promise for the enantioselective reduction of N-phenylpyridinium salts. chemrxiv.org
The synthesis of optically pure compounds can also be achieved through methods like super acid-induced cyclization of chiral precursors. ingentaconnect.com For instance, the synthesis of optically-pure 3-methyl-1,2,3,4-tetrahydroisoquinolines, which are structurally related to pyridinium systems, has been achieved using a Pummerer-type cyclization reaction of a chiral starting material. ingentaconnect.com While not directly N-phenylpyridinium, this demonstrates a strategy for creating chiral heterocyclic cations.
The introduction of chirality can also be achieved by modifying a chiral backbone. For example, chiral building blocks can be synthesized and then functionalized to create the desired chiral pyridinium derivative. mdpi.com
The following table outlines some approaches to synthesizing chiral N-phenylpyridinium derivatives:
| Synthetic Strategy | Description | Example | Reference |
| Use of Chiral Amines | Reaction of a pyridinium salt with a chiral primary amine in a Zincke-type reaction. | Synthesis of chiral isoquinolinium salts. | wikipedia.org |
| Asymmetric Reduction | Catalytic asymmetric reduction of a pre-formed N-phenylpyridinium salt. | Iridium-catalyzed reduction using chiral phosphine ligands. | chemrxiv.org |
| Cyclization of Chiral Precursors | Super acid-induced cyclization of an optically pure starting material. | Synthesis of optically-pure 3-methyl-TIQs. | ingentaconnect.com |
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy for Molecular Architecture Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the N-Phenylpyridinium chloride molecule. The analysis of the FTIR spectrum reveals distinct absorption bands corresponding to the vibrations of the phenyl and pyridinium (B92312) rings. researchgate.netresearchgate.net The vibrational spectrum of the pyridinium ion is well-characterized and serves as a basis for assignments, with consideration for the substitution of a phenyl group on the nitrogen atom. cdnsciencepub.com
The key vibrational modes observed for this compound and related derivatives are detailed below:
Aromatic C-H Stretching: The sharp bands appearing in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of both the phenyl and pyridinium rings.
N-H Stretching: The stretching vibration of the N-H bond in the pyridinium ion is sensitive to its environment, particularly hydrogen bonding with the chloride anion. cdnsciencepub.com This typically appears as a broad band in the 2500-2900 cm⁻¹ range.
C=C and C=N Ring Stretching: The absorptions corresponding to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic rings are found in the 1630-1450 cm⁻¹ region. These bands confirm the aromatic nature of both the phenyl and pyridinium moieties.
C-H In-plane and Out-of-plane Bending: The region between 1300 cm⁻¹ and 690 cm⁻¹ contains a wealth of information related to the in-plane and out-of-plane bending vibrations of the C-H bonds. For example, strong bands around 760 cm⁻¹ and 690 cm⁻¹ are characteristic of a monosubstituted benzene (B151609) ring.
Table 1: Characteristic FTIR Absorption Bands for N-Phenylpyridinium Structures
| Frequency Range (cm⁻¹) | Vibration Type | Structural Unit |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Phenyl & Pyridinium Rings |
| 2900 - 2500 | N-H Stretch (H-bonded) | Pyridinium Ion |
| 1630 - 1570 | C=C / C=N Stretch | Pyridinium Ring |
| 1500 - 1450 | C=C Stretch | Phenyl Ring |
| ~760 and ~690 | C-H Out-of-plane Bend | Monosubstituted Phenyl Ring |
Data compiled from foundational spectroscopic principles and analysis of pyridinium salts. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. It provides detailed information on the chemical environment, connectivity, and spatial relationship of atoms.
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its structure. The presence of the positively charged nitrogen atom in the pyridinium ring causes significant deshielding of the adjacent protons and carbons, shifting their signals to a higher chemical shift (downfield) compared to pyridine (B92270) itself. researchgate.net
In the ¹H NMR spectrum, the protons on the pyridinium ring (α, β, and γ to the nitrogen) appear as distinct multiplets at lower fields than the protons of the phenyl ring. The protons on the phenyl group also show a characteristic splitting pattern.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbons of the pyridinium ring, particularly those adjacent to the nitrogen (C2, C6), are shifted significantly downfield due to the electron-withdrawing effect of the quaternary nitrogen.
Table 2: Typical ¹H NMR Chemical Shift Ranges for this compound
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridinium H-2, H-6 (α) | 8.8 - 9.2 | Doublet (d) |
| Pyridinium H-4 (γ) | 8.4 - 8.6 | Triplet (t) |
| Pyridinium H-3, H-5 (β) | 8.1 - 8.3 | Triplet (t) |
| Phenyl H-2', H-6' | 7.6 - 7.8 | Doublet (d) or Multiplet (m) |
| Phenyl H-3', H-4', H-5' | 7.4 - 7.6 | Multiplet (m) |
Values are estimations based on data from N-aryl pyridinium derivatives and related structures. researchgate.netwjpsonline.com
Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon(s) | Chemical Shift (δ, ppm) |
|---|---|
| Pyridinium C-4 | ~146 |
| Pyridinium C-2, C-6 | ~144 |
| Phenyl C-1' | ~136 |
| Phenyl C-4' | ~132 |
| Phenyl C-3', C-5' | ~130 |
| Phenyl C-2', C-6' | ~124 |
| Pyridinium C-3, C-5 | ~129 |
Values are estimations based on data from N-aryl pyridinium derivatives and related structures. researchgate.netmdpi.com
For unambiguous assignment of all proton and carbon signals, especially in complex or substituted derivatives, two-dimensional (2D) NMR techniques are employed.
COSY (Correlated Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would allow for the tracing of the proton connectivity within the phenyl ring and separately within the pyridinium ring, confirming the integrity of each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. ucr.edu By correlating the already-assigned proton signals to their corresponding carbon signals, the HSQC spectrum allows for the definitive assignment of the ¹³C NMR spectrum.
Electronic Absorption and Emission Spectroscopy
This class of spectroscopy investigates the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light.
UV-Visible spectroscopy of this compound in a suitable solvent like ethanol (B145695) reveals information about its conjugated π-electron system. Studies on N-phenylpyridinium derivatives show strong absorption bands in the ultraviolet region. wjpsonline.com These absorptions are primarily attributed to π→π* electronic transitions within the aromatic phenyl and pyridinium rings. kvmwai.edu.inwilliams.edu The delocalization of electrons across both rings contributes to the position and intensity of these absorption maxima (λmax). The energy required for these transitions is a key characteristic of the molecule's electronic structure. williams.edu
Table 4: Electronic Absorption Data for N-Phenylpyridinium Derivatives
| Compound Type | Solvent | λmax (nm) | Type of Transition |
|---|---|---|---|
| N-Phenylpyridinium derivatives | Ethanol | ~260 - 261 | π→π* |
Data obtained from spectroscopic studies of N-aryl pyridinium derivatives. wjpsonline.com
Fluorescence Spectroscopy: Quantum Yields and Photophysical Pathways
The photophysical behavior of N-phenylpyridinium derivatives is marked by their potential as fluorescent probes. A notable example is the solvatochromic dye 4-(4-(dimethylamino)styryl)-1-phenylpyridinium iodide (PhSt), a derivative of N-phenylpyridinium. The fluorescence of such dyes can be significantly influenced by their environment. For instance, the binding of the PhSt cation to cucurbituril (B1219460) hosts, such as α,α′,δ,δ′-tetramethyl-cucurbit uril (Me₄CB6) and cucurbit researchgate.neturil (CB7), leads to a substantial enhancement of the fluorescence quantum yield. mdpi.comresearchgate.net
This enhancement is attributed to the blocking of a non-radiative deactivation pathway known as the twisted intramolecular charge transfer (TICT) state. mdpi.comresearchgate.net In the excited state, the phenyl and pyridinium rings can twist relative to each other, leading to a non-emissive TICT state that efficiently quenches fluorescence. When the dye is encapsulated within a host molecule, this torsional motion is restricted, which closes the TICT deactivation channel and forces the molecule to relax via fluorescence, thus increasing the quantum yield. mdpi.comresearchgate.net The TICT mechanism in the PhSt derivative was further characterized through fluorescence experiments in polyethylene (B3416737) glycol solvents of varying viscosities. mdpi.comresearchgate.net
In related organometallic systems, such as C^N cycloplatinated(II) complexes incorporating a 2-phenylpyridinate (ppy) ligand, the nature of other coordinated ligands significantly impacts photophysical properties. A comparative study of [Pt(ppy)(PPh₃)X] (where X = F, Cl, Br, I) revealed a descending order of emission quantum yield (F > Cl > Br > I). nih.gov Time-dependent density functional theory (TD-DFT) calculations attributed this trend to a decrease in the contribution of the intra-ligand (IL) transition, which is the primary radiative pathway, as the halide becomes heavier. nih.gov For example, the fluoride (B91410) complex is highly luminescent with a quantum yield of 94.6% at 77K, whereas the chloride, bromide, and iodide analogues show lower efficiencies. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive insights into the three-dimensional arrangement of N-phenylpyridinium salts in the solid state. Studies on various derivatives have elucidated key structural features, including molecular packing and specific intermolecular interactions that govern the crystal lattice. researchgate.netresearchgate.net
Crystal Packing and Intermolecular Interactions
The crystal structures of N-phenylpyridinium derivatives often reveal a layered or sandwiched arrangement. researchgate.netrsc.org In the case of certain ionic liquid crystals derived from N-phenylpyridinium, X-ray analysis has shown a head-to-head or bilayer lamellar structure. researchgate.netrsc.org This packing is primarily induced by a network of hydrogen bonds.
C–H···Cl Hydrogen Bonds : In related chloro-bridged iridium(III) dimers with 2-phenylpyridine (B120327) ligands, weak C–H···Cl hydrogen bonds are observed between the pyridyl rings and chloride ions. rsc.org
C–H···π Interactions : These interactions are also present, occurring between a C-H bond of a phenyl ring and the π-system of an adjacent pyridyl ring. rsc.org
Halogen Bonds : The significance of halogen bonds in crystal packing is well-established and can be a competing interaction with hydrogen bonds in directing the assembly of solid-state architectures. acs.org
π-π Stacking : In some structures, π-stacking interactions between proximal phenyl rings of adjacent molecules contribute to the crystal packing. rsc.org
Hirshfeld surface analysis is a powerful tool used to quantify and visualize these intermolecular interactions, revealing that contacts involving hydrogen atoms often dominate the crystal packing. iucr.org
Influence of Anions on Crystal Structures
The counter-anion plays a crucial role in determining the solid-state structure and properties of N-phenylpyridinium salts. The choice of anion can significantly influence the stability of different phases, particularly in ionic liquid crystals. researchgate.netrsc.org
X-ray crystal structure analyses demonstrate that the anion is typically located in close proximity to the positively charged pyridinium head group, intercalated within the crystal lattice. researchgate.netrsc.org This positioning is confirmed by both single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations, which show the anion is strongly associated with the pyridinium ring where the positive charge is localized. core.ac.uk
The nature of the anion affects the crystal structure in several ways:
Mesophase Stability : For N-phenylpyridinium-based ionic liquid crystals, the stability of the smectic-A (SmA) phase is highly dependent on the anion. For a series with a dodecyl (n=12) chain, the stability decreases in the order: Cl⁻ > SCN⁻ > BF₄⁻ > RSO₃⁻ > PF₆⁻ > OTf⁻. researchgate.netrsc.org
Layer Spacing : In layered structures, the size and shape of the anion can influence the d-spacing. However, in some cases, such as for certain tetracatenar N-phenylpyridinium salts, changing the anion from octyl sulfate (B86663) to dodecyl sulfate was found to have a minimal effect on the layer spacing of the SmA phase. mdpi.com
Structure Type : The anion can promote the formation of different phases. For example, octyl sulfate and dodecyl sulfate anions were found to promote the formation of cubic phases in certain N-phenylpyridinium salts. mdpi.com
A study on N-phenylpyridinium derivatives with various anions confirmed a strong dependence of the bilayer structure on the anion type through X-ray diffraction experiments. rsc.org This highlights the anion's critical role as a structural determinant in the crystal engineering of these materials.
Mechanistic Investigations and Chemical Reactivity of N Phenylpyridinium Chloride
Reaction Pathways and Kinetic Studies
The reactivity of N-Phenylpyridinium chloride is characterized by several key reaction pathways, including ring-opening and ring-closure mechanisms, substitution reactions, and photochemical interactions with nucleophiles. Kinetic studies have been instrumental in elucidating the underlying mechanisms of these transformations.
The pyridinium (B92312) ring of this compound is susceptible to nucleophilic attack, which can lead to a fascinating interplay between ring-opening and ring-closure reactions. These processes are of significant interest for their synthetic utility and for understanding the fundamental reactivity of N-arylpyridinium salts.
The ring-opening of N-arylpyridinium salts can be initiated by nucleophiles, leading to the formation of open-chain intermediates. Conversely, under appropriate conditions, these open-chain species can undergo cyclization to reform the pyridinium ring. The kinetics of these processes are influenced by the nature of the nucleophile, the solvent, and the presence of acidic or basic catalysts.
One of the classic reactions involving the ring-opening of a pyridinium salt is the Zincke reaction, where a pyridinium salt reacts with an aniline (B41778) to form a new N-arylpyridinium salt. This transformation proceeds through a ring-opened intermediate. The kinetics of the ring-closure of a related compound, 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride, to form phenylpyridinium chloride in basic methanol (B129727) have been studied. The reaction was found to be first-order in the open-chain species, and the rate was significantly influenced by the basicity of the medium. ufl.educhem-station.com
| Reaction | Conditions | Kinetic Order | Observations |
| Ring-closure of 5-anilino-N-phenyl-2,4-pentadienylideniminium chloride | Basic methanol | First-order | Rate is dependent on base concentration, with stronger bases leading to a faster reaction. |
While the ring-closure to form this compound has been studied in basic media, the acid-catalyzed ring-opening is also a plausible reaction pathway. In general, acid catalysis can facilitate the hydrolysis of cyclic compounds by protonating a heteroatom, making the ring more susceptible to nucleophilic attack by a weak nucleophile like water.
For related nitrogen-containing heterocyclic compounds, such as N-(4-substitutedaryl) succinimides, the acid-catalyzed hydrolysis has been shown to proceed through an A-2 mechanism. rsc.org This mechanism involves a rapid, pre-equilibrium protonation of the substrate followed by a rate-determining bimolecular attack of water. The catalytic efficiency of different strong acids often follows the order HCl > H2SO4 > HClO4, which is characteristic of an A-2 mechanism. rsc.org
Solvent isotope effects, particularly the comparison of reaction rates in H₂O and D₂O, are a powerful tool for elucidating reaction mechanisms. A kinetic solvent isotope effect (KSIE), expressed as the ratio of the rate constant in the light solvent (kH) to that in the heavy solvent (kD), can provide insight into the role of the solvent in the rate-determining step.
In the context of this compound, while specific studies on the solvent isotope effect for its ring-opening or hydrolysis were not found in the provided search results, studies on analogous systems can offer predictive insights. For instance, the hydrolysis of sulphonic anhydrides in aqueous dioxane, which is proposed to proceed via an SN2 mechanism, exhibits a relatively constant KSIE across a range of solvent compositions. scispace.com For the acid-catalyzed hydrolysis of N-methyl-N-phenylsulphamate, the mechanism is suggested to be a rate-determining A-2 nucleophilic attack by water following a rapid protonation. researchgate.net Such a mechanism would be expected to exhibit a solvent isotope effect.
| System | Proposed Mechanism | Solvent Isotope Effect (kH₂O/kD₂O) | Reference |
| Hydrolysis of sulphonic anhydrides | SN2 | Relatively constant | scispace.com |
| Acid-catalyzed hydrolysis of N-methyl-N-phenylsulphamate | A-2 | Probed but not specified | researchgate.net |
The pyridinium ring in this compound can also undergo substitution reactions, where a nucleophile replaces a substituent on the ring. The kinetics and mechanisms of these reactions are of interest for the synthesis of functionalized pyridinium salts.
An associative mechanism (A) in substitution reactions is analogous to the SN2 mechanism in organic chemistry. It involves the initial formation of an intermediate by the association of the incoming ligand (nucleophile) with the substrate. nih.gov This is then followed by the departure of the leaving group. This pathway is characterized by a negative entropy of activation, as the formation of the intermediate leads to a more ordered system. nih.gov The rate of an associative substitution reaction is dependent on the concentration of both the substrate and the incoming nucleophile. nih.gov
While often discussed in the context of coordination and organometallic complexes, the principles of an associative mechanism can be applied to substitution reactions on aromatic rings, including the pyridinium ring of this compound. For a substitution reaction on the pyridinium ring to proceed via an associative mechanism, the incoming nucleophile would attack the electron-deficient ring to form a transient, higher-coordinate intermediate before the leaving group departs.
Direct kinetic evidence for an associative substitution mechanism on this compound itself is not prevalent in the provided search results. However, the general principles of associative substitution suggest that for a suitable nucleophile and leaving group, this pathway could be operative. The rate of such a reaction would be expected to follow second-order kinetics.
This compound and related pyridinium salts exhibit interesting photochemical reactivity, particularly in the presence of nucleophiles. Irradiation with UV light can lead to the formation of excited states that are more susceptible to nucleophilic attack, opening up reaction pathways that are not accessible under thermal conditions.
DFT calculations on the photochemical reaction of a 1-n-butylpyridinium salt with hydroxide (B78521) anion in water suggest a process involving a singlet excited state. The S2 state, upon excitation, can be converted into a Dewar isomer, which then reacts with the hydroxide anion to form the final product. The photochemical reaction of methylpyridinium chloride in the presence of KOH has been shown to yield 6-n-butyl-6-azabicyclo[3.1.0]hex-3-en-2-ol with a quantum yield of 0.1.
The photochemical reactions of arenes with amines in the presence of an electron acceptor like m-dicyanobenzene have also been studied. The initiation process involves electron transfer from the excited singlet arene to the acceptor, generating a cation radical of the arene. This radical cation then undergoes nucleophilic addition by the amine. The rate constants for this nucleophilic addition to the phenanthrene (B1679779) cation radical have been determined for various amines.
| Amine | Rate Constant (kN) / dm³ mol⁻¹ s⁻¹ |
| NH₃ | 3 x 10⁷ |
| BuᵗNH₂ | 8.9 x 10⁸ |
A linear relationship between the logarithm of the rate constant and the Taft σ* parameter, with a negative slope, indicates a substantial positive charge on the amine in the transition state.
Photochemical Reactivity with Nucleophiles
Electrochemical Properties and Redox Behavior
The electrochemical characteristics of this compound are defined by the redox-active pyridinium core. The permanent positive charge on the nitrogen atom renders the ring electron-deficient and thus susceptible to reduction.
Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of pyridinium salts. A typical cyclic voltammogram for a pyridinium salt will show a cathodic peak (Epc) on the forward scan, corresponding to the reduction of the pyridinium cation, and an anodic peak (Epa) on the reverse scan, corresponding to the oxidation of the reduced species.
The reduction of the parent pyridinium ion on a platinum electrode has been observed at a potential of -0.58 V versus a Saturated Calomel Electrode (SCE). However, the precise potential for this compound can be influenced by experimental conditions such as the electrode material, solvent, and scan rate. The process is often a one-electron transfer to form a neutral radical species. For related N,N'-diaryl bipyridinium systems (viologens), two distinct and reversible one-electron reduction steps are typically observed.
The table below presents representative electrochemical data for related N,N'-diaryl phosphaviologen compounds, illustrating the typical range of reduction potentials for such N-aryl heterocyclic cations.
| Compound | First Reduction Potential (E¹red vs Fc/Fc⁺) | Second Reduction Potential (E²red vs Fc/Fc⁺) |
|---|---|---|
| N,N'-bis(4-methoxyphenyl)phosphaviologen | -0.74 V | -1.11 V |
| N,N'-bis(4-(trifluoromethyl)phenyl)phosphaviologen | -0.57 V | -0.89 V |
| N,N'-di(thiophen-2-yl)phosphaviologen | -0.65 V | -1.02 V |
Data adapted from a study on N,N'-diarylated phosphaviologens, which are structurally related to N-phenylpyridinium salts. The potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
The redox properties of this compound are intrinsically linked to its molecular structure. The key factors are the electronegativity of the quaternized nitrogen atom and the electronic influence of the N-phenyl substituent.
Pyridinium Ring: The nitrogen atom bears a formal positive charge, which exerts a powerful electron-withdrawing inductive effect on the entire aromatic ring. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce compared to non-ionic aromatics like benzene (B151609) or even neutral pyridine (B92270).
N-Phenyl Substituent: The phenyl group attached to the nitrogen atom further modulates the redox potential. Compared to a simple N-alkyl group, the phenyl group can participate in resonance with the pyridinium ring. The electronic nature of substituents on this phenyl ring can fine-tune the reduction potential; electron-withdrawing groups on the phenyl ring make the pyridinium cation easier to reduce, while electron-donating groups make it more difficult.
The interplay of these structural features allows for the rational design of pyridinium-based molecules with tailored redox potentials for applications in areas like redox-flow batteries and electrocatalysis.
Reactivity with Metal Ions: Complexation and Kinetic Interplay
The interaction of this compound with metal ions is primarily dictated by the chloride counter-ion, as the positively charged pyridinium nitrogen is not a suitable Lewis base for direct coordination to a metal cation. However, the compound can participate in complex chemical systems with metal ions through several mechanisms.
The chloride anion (Cl⁻) readily participates in coordination chemistry, acting as a ligand for a wide range of transition metal ions. In solution, the presence of this compound can serve as a source of chloride ions to form various metal-chloro complexes, such as [NiCl₄]²⁻, [CuCl₂]⁻, or [ZnCl₄]²⁻, depending on the metal ion and reaction conditions.
The kinetics of such complexation reactions can be intricate. Studies on the interaction of Ni(II) with pyridine-containing ligands have revealed multi-step processes. A typical sequence involves an initial, rapid formation of an outer-sphere complex, followed by a slower, rate-determining step involving ligand substitution and conformational rearrangement to form the thermodynamically stable inner-sphere complex. While the N-phenylpyridinium cation itself may not coordinate, its presence in the second coordination sphere could influence the stability and reactivity of the resulting metal complex through electrostatic interactions or by affecting the crystal lattice in the solid state.
Computational and Theoretical Chemistry Studies of N Phenylpyridinium Chloride
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Phenylpyridinium chloride. google.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which dictates its stability, reactivity, and spectroscopic characteristics. researchoutreach.org Methods range from semi-empirical to high-level ab initio calculations, providing insights into the distribution of electrons and the energies of molecular orbitals. google.comresearchoutreach.org The stability of the molecule can be inferred from parameters such as the total energy, heat of formation, and the energy gap between frontier molecular orbitals. saarj.com
Molecular Orbital (MO) analysis is a cornerstone of understanding the electronic behavior of this compound. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. kg.ac.rs The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). conicet.gov.ar The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. conicet.gov.arresearchgate.net
In related heterocyclic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. researchgate.netmdpi.com For this compound, the HOMO would be expected to have significant contributions from the phenyl ring, while the LUMO would be centered on the positively charged pyridinium (B92312) ring. Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution and hyperconjugative interactions within the molecule, revealing, for example, that the nitrogen atom in the pyridinium ring carries a significant positive charge, making it an electrophilic center. conicet.gov.ar
Below is a table summarizing key global reactivity descriptors that can be derived from HOMO-LUMO analysis:
| Descriptor | Formula | Description |
| Ionization Potential (IP) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO gap implies greater hardness and stability. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a stable system. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the propensity of a species to accept electrons. |
This table provides a summary of global reactivity descriptors derived from the energies of the frontier molecular orbitals, based on concepts described in related studies. conicet.gov.ar
Density Functional Theory (DFT) Applications in Mechanistic Elucidation
Density Functional Theory (DFT) has become a vital tool for elucidating the mechanisms of chemical reactions involving compounds like this compound. mdpi.comnih.gov DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction, offering a balance of computational cost and accuracy. nih.gov This approach allows for the investigation of reaction pathways, the identification of intermediates, and the characterization of transition states, providing a detailed picture of how a reaction proceeds. mdpi.commdpi.com For instance, DFT studies on related systems have been used to distinguish between different mechanistic possibilities, such as SN2 versus addition-elimination pathways in substitution reactions. mdpi.com
A key application of DFT in mechanistic studies is the location and characterization of transition states (TS), which are the energy maxima along a reaction coordinate. github.io The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a crucial factor determining the reaction rate. faccts.de
DFT calculations can precisely map the potential energy surface of a reaction. mdpi.com A true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or formation). github.io Following this, an Intrinsic Reaction Coordinate (IRC) calculation is often performed to ensure that the identified transition state correctly connects the reactants and products on the potential energy surface. github.io Studies on similar substitution reactions have shown that DFT can accurately predict activation energies and explain how substituents on aromatic rings can influence reactivity by stabilizing or destabilizing the transition state. mdpi.com
The general procedure for transition state verification is outlined in the table below:
| Step | Method | Purpose |
| 1. Geometry Optimization | DFT Calculation | Locate a stationary point on the potential energy surface suspected to be a transition state. |
| 2. Frequency Analysis | Vibrational Analysis | Confirm the nature of the stationary point. A transition state has exactly one imaginary frequency. github.io |
| 3. Mode Visualization | Animation of Imaginary Frequency | Ensure the atomic motion of the imaginary frequency corresponds to the expected reaction coordinate. github.io |
| 4. IRC Calculation | Intrinsic Reaction Coordinate | Verify that the transition state connects the correct reactants and products. github.io |
DFT calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy, aiding in the structural characterization of molecules like this compound. arxiv.orgfrontiersin.org By calculating properties derived from the electronic structure, DFT can generate theoretical spectra that can be compared with experimental data.
This includes the prediction of:
Vibrational Frequencies (IR and Raman): DFT can calculate the vibrational modes of a molecule, which correspond to the peaks in an infrared or Raman spectrum. The calculated frequencies often show excellent agreement with experimental results. arxiv.orgnih.gov
NMR Chemical Shifts: While more computationally demanding, DFT can predict nuclear magnetic resonance (NMR) chemical shifts (e.g., 1H, 13C). This is particularly useful for assigning signals in complex spectra and confirming molecular structures. mdpi.com
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption bands in UV-Visible spectra. nih.gov
The accuracy of these predictions depends on the chosen functional and basis set. frontiersin.org For example, hybrid functionals like B3LYP are commonly used and have been shown to reproduce experimental geometries and vibrational frequencies effectively. frontiersin.org
The table below shows the typical accuracy of DFT for predicting certain spectroscopic parameters, as reported in benchmark studies.
| Spectroscopic Parameter | DFT Functional Example | Typical Mean Absolute Deviation |
| Bond Lengths | B3LYP | ~0.01 Å |
| Bond Angles | B3LYP | ~0.35° |
| Vibrational Frequencies | B2PLYP | ~10 cm-1 |
This table summarizes the performance of common DFT functionals in predicting spectroscopic parameters based on data from benchmark studies. frontiersin.org
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule in a condensed phase (solid or solution) and to characterize intermolecular interactions. mdpi.com MD simulations model the movements of atoms over time based on a force field, which describes the potential energy of the system, including both bonded and non-bonded interactions. mdpi.com
For an ionic compound like this compound, MD simulations can provide insight into crystal packing, solvation, and interactions with other molecules. The simulations can reveal the nature and strength of non-covalent interactions, such as:
Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen. nih.gov
π-π Stacking: Interactions between the aromatic rings of the phenyl and pyridinium groups.
The Radial Distribution Function (RDF) is a common tool used in analyzing MD simulations. It describes how the density of surrounding atoms varies as a function of distance from a central atom. mdpi.com Peaks in the RDF can be interpreted to identify different types of intermolecular interactions. mdpi.com For example, sharp peaks at short distances (< 3.1 Å) often indicate strong interactions like hydrogen bonds, while broader peaks at longer distances (3.1 Å - 5.0 Å) suggest van der Waals interactions. mdpi.com Hirshfeld surface analysis is another computational tool that complements MD simulations by visually mapping intermolecular contacts in a crystal structure. nih.gov
Advanced Applications and Emerging Research Directions
Role in Catalysis and Organic Synthetic Methodologies
The N-phenylpyridinium scaffold has proven to be a valuable platform in the development of novel catalytic systems and synthetic methodologies. Its utility spans from serving as an organocatalyst to acting as a key precursor for the synthesis of important heterocyclic structures.
Organocatalysis Utilizing N-Phenylpyridinium Scaffolds
N-Phenylpyridinium-based structures have been employed in the field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. mdpi.com For instance, 4-phenylpyridine (B135609) has been used as a catalyst in conjunction with bis(pinacolato)diboron (B136004) and a methoxide (B1231860) source to form super electron donor complexes. scientificupdate.com These complexes are capable of promoting the borylation of aryl iodides and bromides through a single electron transfer (SET) mechanism, which generates an aryl radical as a key intermediate. scientificupdate.com While the activation of less reactive aryl chlorides presented a challenge, recent research has shown that photoexcitation of the electron donor/acceptor complexes can enhance their redox potential. scientificupdate.com This photochemical approach enables the catalytic borylation of unactivated aryl chlorides under visible light irradiation, representing a significant advancement in organocatalytic C-Cl bond activation. scientificupdate.com
In a different application, a charge-tagged L-proline-derived organocatalyst featuring a rigid phenylpyridine linker has been synthesized. nih.gov This design intentionally places the charged tag far from the catalytically active proline center to prevent unwanted interactions. nih.gov The modified catalyst was successfully used to study the proline-catalyzed inverse crossed aldol (B89426) reaction, allowing for the detection of key intermediates and providing insights into the reaction mechanism. nih.gov The pyridine (B92270) ring, a core component of the N-phenylpyridinium scaffold, is a prevalent structural unit in many bioactive molecules and has been a focus for medicinal chemists in synthesizing novel compounds. nih.gov
Precursors for N-(Hetero)aryl Piperidine (B6355638) Synthesis via Zincke Intermediates
N-Phenylpyridinium salts serve as important precursors in the synthesis of N-(hetero)aryl piperidines, a class of saturated nitrogen heterocycles prevalent in pharmaceuticals and agrochemicals. researchgate.netchemrxiv.org A general strategy involves the use of Zincke intermediates, which are formed through the ring-opening of pyridinium (B92312) salts. chemrxiv.orgwikipedia.orgnih.gov
The classical Zincke reaction involves the transformation of a pyridine into a pyridinium salt by reacting it with 2,4-dinitro-chlorobenzene and a primary amine. wikipedia.org This N-aryl pyridinium salt can then be heated with another amine to open the pyridine ring, forming a König salt. wikipedia.org Subsequent cyclization and elimination steps yield the desired substituted pyridinium ion. wikipedia.org
More recent methodologies have adapted this chemistry to access N-(hetero)aryl piperidines. One approach involves a rhodium-catalyzed transfer hydrogenation of pyridinium salts, proceeding through a reductive transamination process. researchgate.net This method allows for the synthesis of N-(hetero)aryl piperidines from readily available pyridine derivatives. researchgate.net Another strategy utilizes a pyridine ring-opening, ring-closing approach via Zincke imine intermediates to generate a wide variety of N-(hetero)arylpyridinium salts from substituted pyridines and (heteroaryl)anilines. chemrxiv.orgchemrxiv.org These pyridinium salts can then undergo hydrogenation or nucleophilic addition to yield the final N-(hetero)arylpiperidine products. chemrxiv.org High-throughput experimentation has been successfully applied to this strategy, demonstrating its potential for creating diverse libraries of piperidine derivatives for pharmaceutical research. nih.gov
Furthermore, modifications to the Zincke reaction have been developed to overcome limitations such as the need for forcing conditions for pyridine N-activation. chemrxiv.orgnih.govnsf.gov The use of N-triflylpyridinium (NTf-pyridinium) salts, which are readily formed from pyridines and triflic anhydride (B1165640) (Tf₂O) at low temperatures, allows for the ring-opening of a broader range of substituted pyridines. chemrxiv.orgnih.govnsf.gov The resulting Zincke imines can then undergo reactions like halogenation before ring-closure to produce functionalized pyridines. chemrxiv.orgnih.govnsf.gov
Functional Materials Science
The unique combination of a rigid, charged cationic core and the potential for incorporating long flexible chains makes N-phenylpyridinium derivatives excellent candidates for the design of functional materials, particularly in the realm of ionic liquid crystals.
Ionic Liquid Crystals Based on N-Phenylpyridinium Cations
Ionic liquid crystals (ILCs) are a fascinating class of materials that merge the properties of ionic liquids with the long-range order of liquid crystals. mdpi.comnih.gov N-phenylpyridinium-based cations have been successfully used to create tetracatenar ILCs, which are molecules with a rigid core and four flexible side chains. mdpi.comcore.ac.uk These materials exhibit complex and interesting phase behaviors that are highly dependent on the nature of both the cation and the counter-anion. mdpi.comrsc.org
The mesomorphism (liquid crystalline behavior) of N-phenylpyridinium-based ILCs is strongly influenced by the choice of the counter-anion. mdpi.comrsc.org Studies on homologous series of these salts with different anions such as triflate, triflimide, octyl sulfate (B86663), and dodecyl sulfate have revealed a variety of liquid crystal phases. mdpi.comwhiterose.ac.uk
For instance, with triflate and alkyl sulfate anions, shorter-chain homologues typically exhibit a smectic A (SmA) phase, where the molecules are arranged in layers. mdpi.comcore.ac.uk This is a rare observation for tetracatenar mesogens, which usually form smectic C phases. core.ac.uk The stabilization of the SmA phase is attributed to the strong electrostatic interactions between the cations and anions, which favor a layered organization. mdpi.com As the length of the terminal alkyl chains increases, a transition to a hexagonal columnar (Colh) phase is often observed. mdpi.comnih.gov
A remarkable feature of these N-phenylpyridinium-based ILCs is the significant stabilization of the columnar phases compared to the smectic phases, leading to sharp increases in the clearing points (the temperature at which the material becomes an isotropic liquid). mdpi.com
Table 1: Mesomorphic Behavior of N-Phenylpyridinium Salts with Different Anions
| Anion | Short Chain Homologues | Long Chain Homologues | Other Observed Phases | Reference |
| Triflate | Smectic A (SmA) | Columnar Hexagonal (Colh) | - | mdpi.comcore.ac.uk |
| Triflimide | - | Columnar Rectangular | - | mdpi.com |
| Octyl Sulfate | Smectic A (SmA) | Columnar Hexagonal (Colh) | Cubic | mdpi.com |
| Dodecyl Sulfate | Smectic A (SmA) | Columnar Hexagonal (Colh) | Cubic | mdpi.com |
| Chloride | Smectic A (SmA) | - | - | rsc.org |
| Tetrafluoroborate | Smectic A (SmA) | - | - | rsc.org |
The ordered arrangement of molecules in the mesophases of N-phenylpyridinium-based ILCs leads to anisotropic properties. In the smectic and columnar phases, the material's properties, such as ionic conductivity and optical properties, are directionally dependent. nih.gov
The self-assembly into columnar mesophases, for example, can create one-dimensional ion-conducting pathways, making these materials interesting for applications in electrochemical devices like batteries and sensors. nih.gov The anisotropic nature of these materials means that the ionic conductivity would be significantly higher along the direction of the columns compared to the perpendicular direction.
Furthermore, the incorporation of chromophoric units into the N-phenylpyridinium scaffold can lead to materials with anisotropic optical properties, such as polarized fluorescence or absorption. This opens up possibilities for their use in optical devices and sensors. The ability to control the alignment of the liquid crystal domains, for instance, through the application of electric or magnetic fields, would allow for the modulation of these anisotropic properties.
Fluorescent Probes and Dyes in Supramolecular Assemblies
N-Phenylpyridinium derivatives are integral to the development of fluorescent probes and dyes, particularly within supramolecular assemblies. These structures, formed through non-covalent interactions, can exhibit unique photophysical properties.
Binding Modes with Cucurbituril (B1219460) Hosts
Cucurbiturils (CBs) are a family of macrocyclic host molecules that can encapsulate guest molecules within their hydrophobic cavity. nih.gov The binding of N-phenylpyridinium derivatives to cucurbituril hosts is a dynamic area of study, with the specific binding mode depending on the size of the cucurbituril.
For instance, research on a specific N-phenyl-pyridinium derivative, 4-(4-(dimethylamino)styryl)-1-phenylpyridinium (PhSt), reveals distinct interactions with different cucurbiturils. mdpi.com With cucurbit researchgate.neturil (CB7), the entire phenylpyridinium portion of the guest molecule is encapsulated within the host's cavity. mdpi.comnih.gov However, when interacting with the smaller α,α′,δ,δ′-tetramethyl-cucurbit researchgate.neturil (Me4CB6), only the phenyl ring of the guest is included in the cavity, while the pyridinium ring binds to the carbonyl-rich portal of the host. mdpi.comnih.gov This difference in binding is also reflected in the stability of the complexes, with the CB7 complex showing a higher stability constant. mdpi.comnih.gov
NMR spectroscopy and theoretical calculations have been instrumental in confirming these binding modes. mdpi.comnih.gov Studies have shown that the encapsulation of the phenyl ring leads to a significant upfield shift of its proton signals in the NMR spectrum. mdpi.com In contrast, the interaction of the positively charged pyridinium nitrogen with the electron-rich carbonyl rim of the host results in a downfield shift for adjacent protons. mdpi.com
Furthermore, cucurbit researchgate.neturil (CB researchgate.net) can form even more complex assemblies. It has been shown to bind a pair of stacked 4-aryl-N-methylpyridinium derivative guests within its cavity. mdpi.com The formation of these host-guest complexes is driven by a combination of hydrophobic effects and ion-dipole interactions between the cationic guest and the polar portals of the cucurbituril host. nih.gov
Modulation of Photophysical Properties through Host-Guest Interactions
The formation of host-guest complexes between N-phenylpyridinium derivatives and cucurbiturils significantly alters the photophysical properties of the guest molecule. A key phenomenon observed is a substantial enhancement of the fluorescence quantum yield. mdpi.comnih.gov This is attributed to the rigid, confined environment of the cucurbituril cavity, which restricts the intramolecular rotation of the guest molecule. nankai.edu.cn This restriction blocks a non-radiative decay pathway known as the twisted intramolecular charge transfer (TICT) state, leading to increased fluorescence. mdpi.comnih.gov
The host-guest interaction can also lead to the creation of new charge-transfer absorption bands. nih.gov The encapsulation of a donor and an acceptor guest pair within a cucurbit researchgate.neturil host can facilitate intermolecular charge transfer interactions, resulting in unique photophysical properties. nih.gov
The modulation of these properties is also influenced by the specific cucurbituril host. For example, the fluorescence of a guest molecule can be activated in a CB researchgate.net-based system due to the formation of a compact 2:1 complex that inhibits intramolecular rotation and promotes charge transfer. In contrast, a CB researchgate.net-based system, which typically forms a 1:1 complex, may not induce the same level of fluorescence enhancement. nankai.edu.cn These tunable photophysical properties make N-phenylpyridinium-cucurbituril systems promising for the development of fluorescent sensors and other optoelectronic applications. rsc.orgacs.org
Electrochemical Materials and Sensors
N-Phenylpyridinium chloride derivatives are also being explored for their potential in electrochemical applications. Their inherent redox properties and the ability to modify their structure make them suitable candidates for the development of novel electrochemical materials and sensors. researchgate.net
Research has shown that the electrochemical behavior of these compounds can be studied using techniques like cyclic voltammetry and differential pulse voltammetry. researchgate.net The positive charge on the pyridinium ring can be shielded upon complexation with host molecules like cucurbiturils, which in turn can modify the reduction potential of the derivative. mdpi.com This principle can be harnessed to create electrochemical sensors.
For example, a chemosensor for the muscle relaxant pancuronium (B99182) bromide has been developed based on a competitive binding assay using cucurbit researchgate.neturil as the host and an electrochemically active platinum(II) compound as an indicator. acs.org The displacement of the indicator by the analyte leads to a change in the electrochemical signal, allowing for detection. acs.org Such systems offer an alternative to traditional fluorescence-based assays and can be integrated into portable, disposable sensor devices. acs.org Furthermore, modifying electrodes with polymers derived from phenolic compounds can enhance the sensitivity and selectivity of electrochemical sensors for various analytes. mdpi.com
Biomedical Research and Exploration of Biological Activity
The unique structural features of this compound derivatives have prompted investigations into their biological activities, with a particular focus on their potential as anticancer and antibacterial agents.
Investigation as Potential Anticancer Agents: Cellular Mechanism of Action Studies
N-Phenylpyridinium derivatives have emerged as a class of compounds with potential anticancer properties. researchgate.netresearchgate.netresearchgate.net Research has focused on understanding their cytotoxic effects on cancer cells and elucidating their mechanisms of action. researchgate.netresearchgate.net
One area of investigation involves organometallic complexes incorporating phenylpyridine ligands. For instance, half-sandwich iridium(III) complexes containing a phenylpyridine (ppy) ligand have shown significant potency against various cancer cell lines, in some cases exceeding that of the widely used chemotherapy drug cisplatin. rsc.orgacs.org The mechanism of action for these complexes is thought to be multi-targeted, involving both the induction of reactive oxygen species (ROS) and the triggering of a late-stage DNA damage response. rsc.org This dual action may help to overcome resistance mechanisms that plague conventional platinum-based drugs. rsc.org
The structure of these complexes plays a crucial role in their anticancer activity. For example, replacing a nitrogen-nitrogen chelating ligand with a carbon-nitrogen chelating phenylpyridine ligand can lead to a dramatic increase in anticancer potency. rsc.orgacs.org This is attributed to changes in the electronic properties and hydrophobicity of the complex, which can enhance cellular uptake and interaction with biological targets. acs.org
Research into Antibacterial Activities: Structure-Activity Relationship (SAR) and Mechanism of Action
This compound derivatives have also demonstrated promising antibacterial activity. researchgate.netresearchgate.netresearchgate.net Studies have been conducted to synthesize various derivatives and evaluate their efficacy against different bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net
Structure-activity relationship (SAR) studies are crucial in this area to identify the chemical features that contribute to antibacterial potency. The phenyl ring of the N-phenylpyridinium scaffold provides a platform for introducing various substituents, allowing for the fine-tuning of antibacterial activity and selectivity. researchgate.net For example, the introduction of a chloro group at the 2-position of the phenyl ring in 1-(2-chlorophenyl) pyridinium chloride resulted in significant activity against E. coli and S. aureus. researchgate.net
The proposed mechanisms of antibacterial action for this class of compounds are multifaceted. One key mechanism is the disruption of the bacterial cell membrane. researchgate.net The cationic nature of the pyridinium ring can interact with the negatively charged components of the bacterial membrane, leading to increased permeability and ultimately cell death. researchgate.net Other potential mechanisms include the inhibition of nucleic acid synthesis, interference with energy metabolism, and the prevention of biofilm formation. nih.govrsc.org The lipophilicity of the molecule also appears to be an important factor, with more hydrophobic derivatives often showing enhanced activity. nih.gov
Other Exploratory Biological Activities (e.g., antimicrobial)
Beyond specific therapeutic targets, research into this compound and its derivatives has uncovered a range of other biological activities, most notably in the antimicrobial field. These compounds have demonstrated potential as agents against various bacterial strains, a critical area of research given the rise of antibiotic resistance.
Studies have focused on the synthesis and evaluation of this compound derivatives, revealing that their molecular structure is key to their antibacterial efficacy. researchgate.net The cationic nature of the pyridinium ring is understood to play a role in disrupting bacterial cell membranes through electrostatic interactions with the negatively charged phospholipid headgroups.
Research has demonstrated that specific substitutions on the phenyl ring significantly influence the antibacterial potency. For instance, derivatives such as 1-(2-chlorophenyl) pyridinium chloride and 1-(2-bromophenyl) pyridinium chloride have been synthesized and tested against common pathogens like Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). researchgate.net The agar (B569324) well diffusion method is a standard technique used to evaluate this activity, where the diameter of the zone of inhibition around the compound indicates its effectiveness in preventing bacterial growth. researchgate.netresearchgate.net Results from these studies show significant antibacterial action, particularly from the chlorinated derivative against E. coli. researchgate.net
In addition to antibacterial properties, some this compound derivatives are being explored for their potential as anticancer agents. researchgate.net This line of inquiry investigates their cytotoxic effects on cancer cells and the underlying mechanisms of action, opening another avenue for their potential application in medicine. researchgate.net
Antimicrobial Activity of this compound Derivatives
The following table summarizes the antibacterial efficacy of selected this compound derivatives against E. coli and S. aureus, as measured by the zone of inhibition.
Future Prospects and Interdisciplinary Research Opportunities
The foundational chemistry of this compound serves as a launchpad for numerous future research directions and interdisciplinary collaborations. The inherent versatility of the pyridinium structure allows for extensive functionalization, paving the way for novel applications in medicine, materials science, and beyond. researchgate.net
Materials Science: A significant area of emerging research is the use of N-Phenylpyridinium salts as building blocks for advanced materials, particularly liquid crystals. mdpi.comwhiterose.ac.uk By attaching long aliphatic chains to the core structure, researchers have created polycatenar liquid crystals with distinct mesophases, such as smectic and columnar phases. whiterose.ac.uk The properties of these materials are highly dependent on the nature of the anion (e.g., triflate, alkyl sulfate) associated with the N-phenylpyridinium cation, influencing the thermal stability and type of liquid crystal phase formed. mdpi.comwhiterose.ac.uk This research represents a key intersection of organic synthesis and materials science, with potential applications in displays and sensor technology.
Supramolecular and Host-Guest Chemistry: The N-Phenylpyridinium cation has been studied as a guest molecule in complexation with macrocyclic hosts like cucurbiturils. researchgate.netresearchgate.net These studies investigate the binding modes and stability of the resulting host-guest complexes. Such research is fundamental to the development of molecular sensors, drug delivery systems, and controlled release technologies, where the encapsulation of a guest molecule can alter its physical and chemical properties. researchgate.net
Neuroscience and Toxicology: The broader class of N-aryl pyridinium ions includes the well-known neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which is a metabolite of MPTP and is widely used in research to induce an animal model of Parkinson's disease. wikipedia.org MPP+ acts by inhibiting mitochondrial complex I, leading to neuronal cell death. wikipedia.org While this compound itself is not MPP+, the study of related compounds provides a framework for understanding structure-toxicity relationships. This knowledge creates interdisciplinary opportunities for neuroscientists and medicinal chemists to design and screen new pyridinium derivatives for potential neuroprotective or, conversely, specific cytotoxic effects for therapeutic purposes. xiahepublishing.com
The continued exploration of this compound and its analogues is a promising research trajectory. researchgate.net The convergence of organic chemistry with materials science, supramolecular chemistry, and biology will likely unlock new functionalities and applications for this versatile class of compounds. researchgate.netresearchgate.net
Q & A
Q. What are the standard synthetic methodologies for preparing N-phenylpyridinium chloride derivatives, and how are purity and structural integrity ensured?
this compound derivatives are typically synthesized via nucleophilic substitution reactions. For example, pyridine reacts with 1-chloro-2,4-dinitrobenzene in ethanol under reflux (40 hours) to form intermediates like N-2,4-dinitrophenylpyridinium chloride. Subsequent reactions with aniline derivatives yield substituted products, which are purified via repeated washing with ether and acetone to remove unreacted precursors . Structural validation involves FTIR spectroscopy (4000–500 cm⁻¹) to confirm functional groups (e.g., C–N stretching at ~1600 cm⁻¹) and paper chromatography to assess polarity (Rf values: 0.226–0.246, indicating strong affinity for the stationary phase) .
Q. How is the antibacterial activity of this compound derivatives evaluated in academic research?
The agar well diffusion method is widely used. Nutrient agar is sterilized, inoculated with test organisms (e.g., S. aureus or E. coli), and wells are loaded with test compounds. Inhibition zones are measured after incubation (e.g., 24–48 hours at 37°C). For instance, 1-(2-chlorophenyl)pyridinium chloride shows a zone of 13 ± 0.11 mm against E. coli, outperforming 1-(2-bromophenyl) derivatives (5 ± 0.23 mm vs. S. aureus) . Controls like chloromycin validate assay sensitivity.
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
FTIR is critical for identifying functional groups (e.g., aromatic C–H stretching at ~3000 cm⁻¹ and pyridinium ring vibrations). Paper chromatography provides polarity insights via Rf values, while UV-Vis spectroscopy can detect π→π* transitions in the aromatic system. These methods, combined with elemental analysis, ensure structural fidelity .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the antibacterial efficacy of this compound derivatives?
Electron-withdrawing groups (e.g., –Cl) enhance activity by increasing the compound’s cationic charge density, improving membrane disruption. For example, 1-(2-chlorophenyl) derivatives exhibit stronger inhibition (13 ± 0.11 mm) than brominated analogs (5 ± 0.23 mm) due to higher electrophilicity and better bacterial membrane penetration . Computational studies (e.g., QSAR) can further optimize substituent effects.
Q. What mechanisms explain the antibacterial action of this compound beyond membrane disruption?
Beyond membrane destabilization, these compounds inhibit DNA replication by intercalating into bacterial DNA (evidenced by fluorescence quenching assays) and impairing topoisomerase activity. They also interfere with protein synthesis by binding to ribosomal RNA, as shown in in vitro translation assays . Advanced studies use transcriptomics to map gene expression changes in treated bacteria.
Q. How can researchers resolve contradictions in bioactivity data between structurally similar derivatives?
Discrepancies (e.g., lower activity in brominated vs. chlorinated derivatives) require multi-method validation:
- Dose-response curves : Confirm IC₅₀ values across concentrations.
- Solubility assays : Poor solubility of brominated derivatives may limit bioavailability.
- Molecular docking : Compare binding affinities to bacterial targets (e.g., penicillin-binding proteins). Such approaches isolate structural vs. pharmacokinetic factors .
Q. What are the emerging applications of this compound derivatives in materials science?
These compounds serve as precursors for ionic liquids with tunable conductivity (e.g., for electrochemical sensors) and as cationic templates in liquid crystal synthesis. Their mesophase behavior is modulated by anion exchange (e.g., replacing Cl⁻ with BF₄⁻), studied via differential scanning calorimetry (DSC) and polarized optical microscopy .
Q. How can researchers optimize synthetic yields while minimizing byproducts in this compound preparation?
Key strategies include:
- Reaction stoichiometry : A 1:1.2 molar ratio of pyridine to aryl halide minimizes unreacted starting material.
- Solvent selection : Ethanol enhances nucleophilicity vs. aprotic solvents.
- Temperature control : Reflux at 80°C balances reaction rate and decomposition. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) removes dinitroaniline byproducts .
Methodological Considerations
- Data interpretation : Use statistical tools (e.g., ANOVA) to validate inhibition zone reproducibility.
- Ethical compliance : Follow institutional biosafety protocols for handling pathogenic strains.
- Advanced techniques : Pair FTIR with NMR (¹H/¹³C) for unambiguous structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
